molecular formula C6H4Cl2O2 B034689 5-(Chloromethyl)furan-2-carbonyl chloride CAS No. 105850-77-9

5-(Chloromethyl)furan-2-carbonyl chloride

Cat. No. B034689
M. Wt: 179 g/mol
InChI Key: HHOBHOOJTXJPAL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furan-2-carbonyl chloride is a derivative of 5-(chloromethyl)furan-2-carboxylic acid. It is produced from biomass-derived 5-(chloromethyl)furfural (CMF) and is a highly useful intermediate for the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) .


Synthesis Analysis

The synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride involves the treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite . This process is inexpensive as tert-butyl hypochlorite can be prepared from commercial bleach and tert-butanol .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)furan-2-carbonyl chloride is derived from its parent compound, 5-(chloromethyl)furan-2-carboxylic acid . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

5-(Chloromethyl)furan-2-carbonyl chloride is a versatile synthetic intermediate that can be used in a range of green chemical derivatives . It is produced by the oxidation of 5-(chloromethyl)furfural (CMF), a biomass-derived compound .

Scientific Research Applications

  • Alkylating Agent Production : Chloroalkylation of (diethoxyphosphinoylmethyl)furans in chloroform produces stable 5- and 4-chloromethyl derivatives, which can be used as alkylating agents in various reactions (Pevzner, 2008).

  • Phase-Transfer Catalyzed Alkoxylation : A phase-transfer catalyzed alkoxylation method using 2-(dichloromethyl) furan and alcohols in the presence of potassium hydroxide yields up to 96% of 2-chloro-methylene-5-alkoxy-2,5-dihydrofurans (Shavrin, Volotova, & Kutin, 1991).

  • Biomass-Derived Compound Production : High yields of 5-(chloromethyl)furan-2-carbonyl chloride can be produced from biomass-derived 5-(chloromethyl)furfural (CMF) (Dutta, Wu, & Mascal, 2015).

  • Bioreductively Activated Pro-Drug System : A study presents a bioreductively activated pro-drug system for selective release of therapeutic drugs in hypoxic solid tumors by synthesizing 5-nitrofuran-2-ylmethyl derivatives of anticancer drugs (Berry, Watson, Whish, & Threadgill, 1997).

  • Synthesis of Heterocycles : 5-Arylfuran-2-carboxylic acids are used to synthesize various derivatives such as 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

  • Enantioselective Carbonyl Allylation : Enantioselective carbonyl allylation, crotylation, and tert-prenylation of 5-substituted-2-furan methanols and furfurals can be achieved using an ortho-cyclometalated iridium catalyst (Bechem, Patman, Hashmi, & Krische, 2010).

Safety And Hazards

Handling 5-(Chloromethyl)furan-2-carbonyl chloride requires caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

5-(chloromethyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOBHOOJTXJPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542737
Record name 5-(Chloromethyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)furan-2-carbonyl chloride

CAS RN

105850-77-9
Record name 5-(Chloromethyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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